5-Ethyl-2-oxazolidinone
Overview
Description
5-Ethyl-2-oxazolidinone: is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyl-2-oxazolidinone can be synthesized through several methods. One common approach involves the reaction of ethanolamine with ethyl chloroformate under basic conditions to form the oxazolidinone ring. Another method includes the cyclization of N-alkylated ethanolamines with phosgene or its derivatives .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of microwave irradiation to enhance reaction rates and yields. This method utilizes urea and ethanolamine as starting materials, with nitromethane acting as a catalyst to absorb microwaves and generate hot spots .
Chemical Reactions Analysis
Types of Reactions: 5-Ethyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinone derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: N-arylation reactions with aryl halides can produce N-aryl oxazolidinones
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed reactions with aryl bromides or iodides are typical.
Major Products:
Oxidation: Oxazolidinone derivatives.
Reduction: Amino alcohols.
Substitution: N-aryl oxazolidinones
Scientific Research Applications
5-Ethyl-2-oxazolidinone has a wide range of applications in scientific research:
Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Medicine: Oxazolidinone derivatives, such as linezolid, are known for their antibacterial properties and are used to treat infections caused by multidrug-resistant bacteria
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-oxazolidinone, particularly in its antibacterial applications, involves the inhibition of protein synthesis. The compound binds to the 50S ribosomal subunit of bacteria, preventing the formation of the initiation complex necessary for protein biosynthesis. This action effectively halts bacterial growth and replication .
Comparison with Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a broader spectrum of activity
Uniqueness: 5-Ethyl-2-oxazolidinone is unique due to its specific structural features and its versatility in various chemical reactions. Its ability to serve as a chiral auxiliary in asymmetric synthesis sets it apart from other oxazolidinones .
Properties
IUPAC Name |
5-ethyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-4-3-6-5(7)8-4/h4H,2-3H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIFASRPEVGACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547186 | |
Record name | 5-Ethyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25664-78-2 | |
Record name | 5-Ethyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40547186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyloxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.